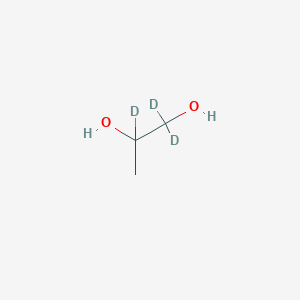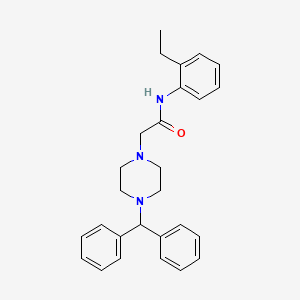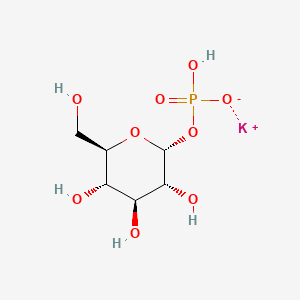
alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt: is a phosphorylated derivative of glucose. It is a white, crystalline solid that is soluble in water. This compound is commonly used in biochemical research and has applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt typically involves the phosphorylation of glucose. One common method is the reaction of glucose with phosphoric acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar methods. The process involves the use of large reactors where glucose and phosphoric acid are mixed and reacted under optimized conditions. The product is then purified through crystallization and filtration techniques to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: It can be reduced to form deoxy-sugar derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Deoxy-sugar derivatives.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Medicine: It is used in the development of pharmaceuticals and as a component in diagnostic assays.
Industry: The compound is used in the production of food additives and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt involves its role as a phosphorylated sugar. It participates in various biochemical pathways, including glycolysis and glycogenesis. The compound acts as a substrate for enzymes such as phosphoglucomutase, which converts it to glucose-6-phosphate, a key intermediate in metabolic pathways.
Molecular Targets and Pathways:
Phosphoglucomutase: Converts the compound to glucose-6-phosphate.
Glycogen Phosphorylase: Involved in glycogenolysis, converting glycogen to glucose-1-phosphate.
Glucose-1-Phosphate Thymidylyltransferase: Catalyzes the formation of dTDP-glucose from dTTP and glucose-1-phosphate.
Comparaison Avec Des Composés Similaires
Alpha-D-Glucopyranose, 1-(dihydrogen phosphate), monopotassium salt can be compared with other similar compounds such as:
Alpha-D-Glucose 1-phosphate disodium salt: Similar in structure but contains sodium instead of potassium.
Beta-D-Glucose 1-phosphate: Differing in the anomeric configuration (beta instead of alpha).
Glucose-6-phosphate: A phosphorylated glucose derivative involved in glycolysis.
Uniqueness: The uniqueness of this compound lies in its specific anomeric configuration (alpha) and the presence of a monopotassium salt, which influences its solubility and reactivity in biochemical processes.
Propriétés
Numéro CAS |
53823-71-5 |
|---|---|
Formule moléculaire |
C6H12KO9P |
Poids moléculaire |
298.23 g/mol |
Nom IUPAC |
potassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C6H13O9P.K/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;/h2-10H,1H2,(H2,11,12,13);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 |
Clé InChI |
ZNOUUYCUFMKMNZ-WYRLRVFGSA-M |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OP(=O)(O)[O-])O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


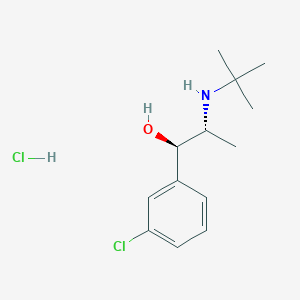
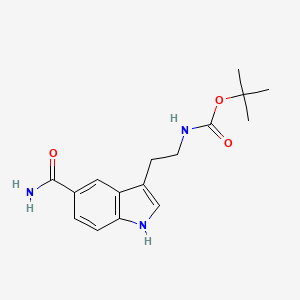
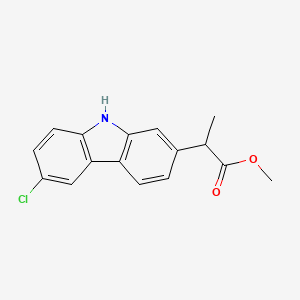
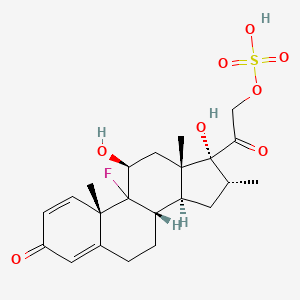
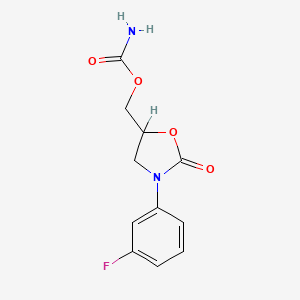

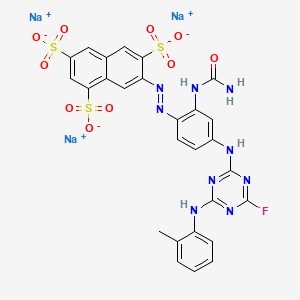
![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
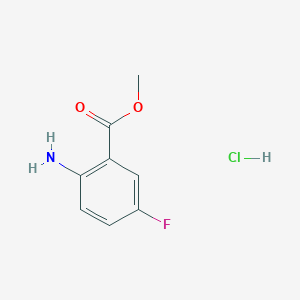
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
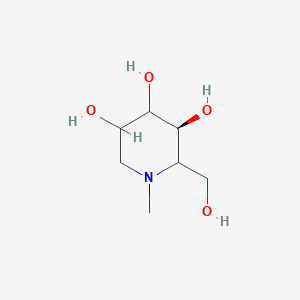
![(12S)-6-chloro-5-hydroxy-13-methoxy-2-oxa-10,11-dithia-13,15-diazatetracyclo[10.2.2.01,9.03,8]hexadeca-3,5,7-triene-14,16-dione](/img/structure/B13420227.png)
